2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Overview
Description
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is a chemical compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Mechanism of Action
Target of Action
It’s known that 8-hydroxyquinoline derivatives have been used in the preparation of various complexes , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their interaction with biological targets.
Result of Action
It’s known that 8-hydroxyquinoline derivatives can form complexes with various metals , which could potentially influence their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction typically involves heating the starting material with selenium dioxide in an appropriate solvent under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to various oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of complexing agents.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of fluorescent probes and sensors for detecting metal ions.
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carbaldehyde: A closely related compound with similar chemical properties.
2-Formyl-8-hydroxyquinoline: Another derivative of quinoline with comparable reactivity.
8-Hydroxyquinoline-5-carbaldehyde: A quinoline derivative with a different substitution pattern.
Uniqueness: 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions makes it particularly valuable in the development of sensors and probes.
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]quinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYMRHAGWXMB-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425222 | |
Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5603-22-5 | |
Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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